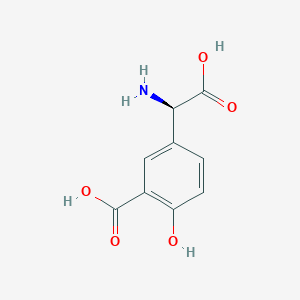

(S)-3-Carboxy-4-hydroxyphenylglycine

Descripción general

Descripción

(S)-3-Carboxy-4-hydroxyphenylglycine is a natural product found in Reseda luteola and Caylusea abyssinica with data available.

Actividad Biológica

(S)-3-Carboxy-4-hydroxyphenylglycine, commonly referred to as (S)-3C4HPG, is a compound known for its significant biological activity as a mixed antagonist and agonist of metabotropic glutamate receptors (mGluRs). Specifically, it acts as an antagonist for group I mGluRs (mGluR1 and mGluR5) while functioning as an agonist for group II mGluRs (mGluR2 and mGluR3) . This dual action makes it a valuable compound in pharmacological research, particularly in the context of neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors. These receptors are G protein-coupled receptors that play key roles in synaptic transmission and plasticity in the central nervous system.

Receptor Interaction

- Group I mGluR Antagonism : Inhibition of phospholipase C activity, which reduces intracellular calcium levels and affects neurotransmitter release.

- Group II mGluR Agonism : Activation leads to inhibition of adenylyl cyclase, resulting in decreased cyclic AMP levels and modulation of neuronal excitability .

Potency

Research indicates that (S)-3C4HPG has varying potency across different receptor subtypes. For instance, studies have reported an EC50 value of approximately 150 µM for stimulating high-affinity GTPase activity linked to mGluR signaling pathways .

Neuropharmacology

This compound has been investigated for its potential therapeutic effects in various neurological conditions:

- Anxiety Disorders : Its ability to modulate glutamatergic signaling suggests potential applications in treating anxiety by balancing excitatory neurotransmission.

- Neurodegenerative Diseases : Given its role in synaptic plasticity, it may be beneficial in conditions like Alzheimer's disease by enhancing cognitive functions .

Case Studies

- Study on Synaptic Plasticity : A study demonstrated that (S)-3C4HPG enhanced long-term potentiation (LTP) in hippocampal slices, indicating its role in facilitating synaptic strengthening associated with learning and memory processes .

- Antidepressant Effects : In animal models, administration of (S)-3C4HPG showed a reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent through modulation of glutamate signaling pathways .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other related compounds:

| Compound | Action Type | EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Mixed antagonist/agonist | 150 | Antagonist at mGluR1/5; Agonist at mGluR2/3 |

| (+)-MCPG | Broad-spectrum antagonist | 70 | Effective on mGluR1 and mGluR2 |

| (RS)-4C2IPG | Partial agonist | 90 | Selective for mGluR2 |

| L-glutamate | Natural agonist | 5 | Potent activator across all mGluRs |

Análisis De Reacciones Químicas

Functional Group Reactions

2.1 Esterification

3C4HPG undergoes esterification at its carboxyl group. This reaction is typically performed using alcohol (e.g., methanol/ethanol) and acid catalysts (e.g., HCl). The ester derivatives are key intermediates in peptide synthesis and medicinal chemistry applications.

2.2 Amidation

The amino group in 3C4HPG reacts with carboxylic acids or acid chlorides to form amides. This reaction is critical for modifying the compound’s biological activity, such as altering its receptor-binding properties.

2.3 Alkylation

Alkylation of the hydroxyl group (at the 4-position) can occur under basic conditions using alkyl halides. This reaction introduces substituents that influence the compound’s solubility and pharmacokinetic profile.

| Reaction Type | Functional Group Involved | Reagents | Product |

|---|---|---|---|

| Esterification | Carboxyl (-COOH) | Alcohol, HCl | Carboxyl ester |

| Amidation | Amino (-NH₂) | Acid chloride | Amide derivative |

| Alkylation | Hydroxyl (-OH) | Alkyl halide | Alkylated derivative |

Stability and Handling

3.1 Solubility

3C4HPG is typically dissolved in alkaline solutions (e.g., NaOH) due to its acidic carboxyl and phenolic hydroxyl groups. For example, stock solutions are prepared in phosphate-buffered saline (PBS) or NaOH to maintain stability during biological assays .

3.2 Storage

The compound should be stored in a cool, dry environment to prevent degradation. Lyophilized forms are preferred for long-term storage to avoid hydrolysis.

3.3 Stability in Biological Assays

In pharmacological studies, 3C4HPG is used at concentrations up to 250 μM without decomposition, as demonstrated in mGluR receptor assays .

Propiedades

IUPAC Name |

5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBCZTXSTWCIG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (S)-3-Carboxy-4-hydroxyphenylglycine in the central nervous system?

A1: this compound acts as an agonist at metabotropic glutamate receptors (mGluRs) [, ]. Specifically, it displays a preference for group II mGluRs, particularly the mGluR2 subtype, which are primarily coupled to Gi proteins involved in adenylyl cyclase inhibition [].

Q2: How does the potency of this compound compare to other mGluR agonists in stimulating high-affinity GTPase activity?

A2: In rat hippocampal and striatal membranes, this compound exhibits a moderate potency in stimulating high-affinity GTPase activity compared to other mGluR agonists. Its potency ranks lower than (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV) and (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), but higher than (S)-4-carboxy-3-hydroxyphenylglycine [(S)-4C3HPG] and ibotenate [].

Q3: Does this compound affect nitric oxide signaling pathways in the brain?

A3: While not directly addressed in the provided research, one study investigates the role of nitric oxide (NO) in the dorsal raphe nucleus (DRN) and its modulation by the 5-HT1A receptor [, , ]. Although this compound is not used in this specific study, exploring potential crosstalk between mGluRs and NO signaling pathways in the DRN could be an area of future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.